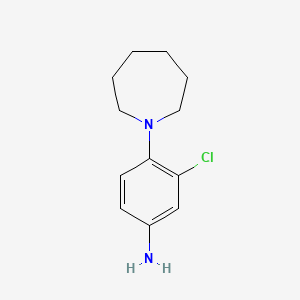

4-(1-Azepanyl)-3-chloroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

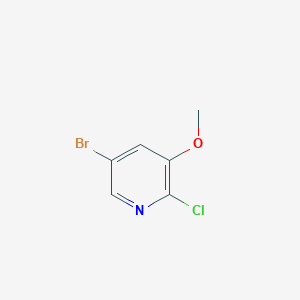

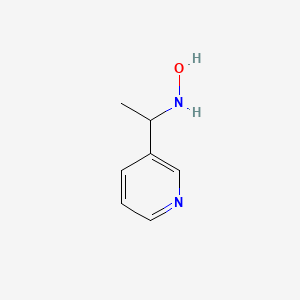

4-(1-Azepanyl)-3-chloroaniline is a chemical compound that can be derived from azepine-based structures. Azepines are seven-membered heterocyclic compounds containing one nitrogen atom. The compound of interest, 4-(1-Azepanyl)-3-chloroaniline, is not directly mentioned in the provided papers, but its structure can be related to the azepine derivatives discussed in the research.

Synthesis Analysis

The synthesis of azepine derivatives can be complex, involving multiple steps and various reagents. In the first paper, 1-ethoxycarbonyl-1H-azepine is reacted with 3,4,5,6-tetrachloro-1,2-benzoquinone to produce cycloadducts through [6+4] and [2+4] cycloaddition reactions. This indicates that azepine derivatives can participate in cycloaddition reactions to form new compounds, which could be a potential method for synthesizing 4-(1-Azepanyl)-3-chloroaniline .

Molecular Structure Analysis

The molecular structure of azepine derivatives is characterized by the presence of a seven-membered ring containing nitrogen. The electronic attraction between different atoms within the molecules plays a significant role in the reactions they undergo. For instance, the oxygen atoms of the benzoquinone derivative and the carbons in the azepine derivative are involved in the [6+4]-type cycloaddition reaction due to electronic attraction .

Chemical Reactions Analysis

Azepine derivatives are reactive and can undergo various chemical reactions. The [6+4] and [2+4] cycloaddition reactions mentioned in the first paper are examples of how these compounds can react to form new linkages and structures. The [2+4]-type cycloadducts are formed via inverse electron demand Diels–Alder reactions, which are a subset of cycloaddition reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-(1-Azepanyl)-3-chloroaniline are not directly provided, we can infer from the related compounds that these properties would be influenced by the azepine core and the substituents attached to it. The presence of a chlorine atom and the azepanyl group would affect the compound's polarity, solubility, and reactivity. The spectral data, such as FT-IR and 1H-NMR, are essential for characterizing the structure of azepine derivatives, as mentioned in the second paper .

Applications De Recherche Scientifique

Bioremediation and Environmental Impact

4-(1-Azepanyl)-3-chloroaniline, a type of chloroaniline, has significant applications in the field of environmental science, particularly in bioremediation. Chloroanilines, including compounds like 4-chloroaniline, are known for their use as intermediate products in synthesizing herbicides, azo-dyes, and pharmaceuticals. However, their potential as pollutants due to toxicity and recalcitrant properties makes them a subject of environmental concern. Studies have focused on isolating bacteria capable of degrading chloroaniline compounds for bioremediation purposes. For instance, a study identified a Pseudomonas sp. strain capable of degrading 3,4-dichloroaniline, a compound similar in structure to 4-(1-Azepanyl)-3-chloroaniline, using it as the sole carbon source. This research suggests the potential of using specific bacterial strains in cleaning up environments contaminated with chloroanilines (Kang & Kim, 2007).

Chemical Interactions and Synthesis

In the area of chemical synthesis, research has been conducted on the formation of chloroaniline derivatives and their interactions with other chemicals. One study explored the formation of 4-chloroaniline, a derivative, during the interaction of sodium hypochlorite and chlorhexidine. This research highlights the complex chemical reactions that chloroanilines can undergo, which could be relevant in various synthetic processes (Basrani et al., 2010).

Propriétés

IUPAC Name |

4-(azepan-1-yl)-3-chloroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c13-11-9-10(14)5-6-12(11)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIAOLOQHONGCKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588233 |

Source

|

| Record name | 4-(Azepan-1-yl)-3-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azepan-1-yl)-3-chloroaniline | |

CAS RN |

915921-17-4 |

Source

|

| Record name | 3-Chloro-4-(hexahydro-1H-azepin-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Azepan-1-yl)-3-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B1284462.png)

![2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B1284467.png)

![(Z)-N-[6-amino-1-(pyridin-3-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B1284470.png)

![3-Bromo-2-tert-butyl-6-chloro-imidazo[1,2-a]pyridine](/img/structure/B1284471.png)

![2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine](/img/structure/B1284472.png)

![2-(2H-1,3-benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B1284473.png)

![3-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1284477.png)

![3-Bromo-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B1284478.png)

![2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine](/img/structure/B1284484.png)